A Comprehensive Technical Guide on the Physicochemical Properties of Potassium-Magnesium Citrate
A Comprehensive Technical Guide on the Physicochemical Properties of Potassium-Magnesium Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium-magnesium citrate is a dual mineral salt composed of potassium, magnesium, and citrate ions. It is primarily utilized as a nutritional supplement and in the clinical management and prevention of kidney stones, particularly those comprised of calcium oxalate and uric acid.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, stability, bioavailability, and interaction with physiological systems.[3][4] This document provides an in-depth technical overview of the core physicochemical characteristics of potassium-magnesium citrate, detailed experimental protocols for their determination, and a summary of its mechanism of action in preventing nephrolithiasis.
Physicochemical Properties
The properties of potassium-magnesium citrate are summarized below. It is important to note that the exact molecular formula and weight can vary depending on the specific stoichiometry of the salt (e.g., 1:1:1 vs. 4:1:2 molar ratios of K+:Mg2+:Citrate3-).[4][5][6]
General and Physical Properties
| Property | Value | References |
| IUPAC Name | magnesium;potassium;2-hydroxypropane-1,2,3-tricarboxylate | [7] |
| Synonyms | K-Mg Citrate, Potassium Magnesium Citrate | [4] |
| CAS Number | 137590-34-2 | [4][6] |
| Molecular Formula | C6H5KMgO7 or K4Mg(C6H5O7)2 | [4][7] |
| Molecular Weight | ~252.5 g/mol (for C6H5KMgO7) or ~558.9 g/mol (for C12H10K4MgO14) | [6][7] |
| Appearance | White to off-white, odorless crystalline powder or granules. | [3][4] |
| Crystal Structure | Crystalline morphology with well-defined structures. | [5][7] |
| Melting Point | Decomposes at approximately 180°C. | [7] |
| Boiling Point | Estimated at 309.6°C at 760 mmHg. | [7] |
| Bulk Density | Can range from 0.35 to 1.3 g/cm³. | [8][9] |
Solubility Profile
Potassium-magnesium citrate's high aqueous solubility is a key attribute for its therapeutic use, facilitating rapid dissolution.[7]
| Solvent | Solubility | References |
| Water | Freely soluble, forms a clear, colorless solution. | [4][7] |
| Ethanol (95%) | Insoluble. | [7] |
| Methanol | Slightly soluble. | [7] |
| Glycerol | Soluble. | [7] |
Stability and Dissolution
| Property | Description | References |
| Hygroscopicity | Highly hygroscopic; readily absorbs atmospheric moisture. This is attributed to the strong affinity of citrate ions for water molecules. | [3][4][7] |
| Thermal Stability | Maintains chemical integrity for up to six months under accelerated aging conditions (40°C / 75% RH). | [7] |
| Dissolution Profile | Rapid and complete in aqueous solutions. A slow-release tablet formulation showed 100% dissolution over 6 hours. | [7][10] |
Mechanism of Action in Kidney Stone Prevention
Potassium-magnesium citrate is effective in preventing certain types of kidney stones through two primary mechanisms: urinary alkalinization and citrate-mediated inhibition of crystal formation.[3][11][12]
-
Urinary Alkalinization : The metabolism of citrate consumes protons, leading to an alkali load that increases urinary pH.[3] This elevation in pH increases the solubility of uric acid, preventing the formation of uric acid stones.[1][11]
-
Inhibition of Calcium Crystal Formation : Excreted citrate ions chelate with urinary calcium, forming a soluble complex.[13][14] This action reduces the concentration of free calcium ions available to bind with oxalate, thereby decreasing the supersaturation of calcium oxalate and inhibiting the nucleation, growth, and aggregation of these crystals.[3][12] Magnesium acts synergistically by further inhibiting calcium oxalate crystallization.[3]
Experimental Protocols
The following sections detail the standard methodologies for characterizing the physicochemical properties of potassium-magnesium citrate.
Synthesis Methods
Several methods are used for the synthesis of potassium-magnesium citrate, primarily involving the reaction of citric acid with potassium and magnesium bases.[7]
Protocol for Neutralization Reaction:
-
Dissolution : Dissolve a molar equivalent of citric acid in purified water in a reaction vessel with continuous agitation.[10]
-
Magnesium Addition : Slowly add a molar equivalent of a magnesium source (e.g., magnesium oxide or magnesium hydroxide) to the citric acid solution. The rate of addition should be controlled to manage the exothermic reaction, keeping the temperature below 100°C.[10]
-
Potassium Addition : Once the magnesium compound has fully reacted, slowly add a molar equivalent of a potassium source (e.g., potassium carbonate or potassium hydroxide).[10] If using a carbonate, allow for the cessation of CO2 evolution.
-
Drying : The resulting hydrated mixture or "slush" is dried using methods such as spray drying or oven drying to obtain the final powder.[9]
-
Milling/Sizing : The dried product is milled and/or sieved to achieve the desired particle size distribution.[10]
Physicochemical Characterization Workflow
A typical workflow for the complete characterization of a synthesized batch of potassium-magnesium citrate is outlined below.
Bulk Density Determination (per USP <616>)
-
Sample Preparation : Pass a sufficient quantity of the powder through a 1.0 mm sieve to break up any agglomerates.[2][4]
-
Method 1 (Graduated Cylinder) : Gently introduce a known mass (e.g., 100 g) of the powder into a dry graduated cylinder (e.g., 250 mL).[4]
-
Volume Measurement : Carefully level the powder surface without compacting and read the unsettled apparent volume (V₀).[2]
-
Calculation : Calculate the bulk density using the formula: Bulk Density = Mass / V₀.[2]
-
Tapped Density (Optional) : Mechanically tap the cylinder a specified number of times (e.g., 500) and measure the tapped volume (Vf) to calculate the tapped density.[2]
Solubility Determination (Shake-Flask Method)
-
Preparation : Add an excess amount of potassium-magnesium citrate powder to a known volume of the solvent (e.g., purified water, ethanol) in a sealed, temperature-controlled vessel (e.g., 25°C).[15]
-
Equilibration : Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[16]
-
Phase Separation : Separate the undissolved solid from the solution via centrifugation or filtration (e.g., using a 0.45 µm filter).[17]
-
Analysis : Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC for citrate, AAS for K+ and Mg2+).[17]
-
Reporting : The resulting concentration is reported as the equilibrium solubility at the specified temperature.
Hygroscopicity Testing
-
Sample Preparation : Accurately weigh a specific amount of the powder into a pre-weighed, shallow container.[7]
-
Conditioning : Place the open container in a controlled humidity chamber set to specific conditions (e.g., 25°C and 80% relative humidity).[18]
-
Monitoring : After a defined period (e.g., 24 or 48 hours), remove the sample and immediately re-weigh it.[7][19]
-
Calculation : Calculate the percentage of weight gain due to moisture absorption. The material can be classified based on this percentage (e.g., slightly hygroscopic, very hygroscopic).[19]
-
Advanced Method (Gravimetric Sorption Analysis) : For a detailed profile, a Gravimetric Sorption Analyzer can be used to measure weight change dynamically as the relative humidity is ramped up and down.[6][18]
Dissolution Rate (per USP <711>)
This protocol applies to a formulated dosage form (e.g., tablets).
-
Apparatus Setup : Use a USP Apparatus 2 (Paddle) with a specified volume (e.g., 900 mL) of dissolution medium (e.g., purified water or buffer) maintained at 37 ± 0.5°C.[20][21]
-
Test Initiation : Place one tablet in each vessel of the dissolution apparatus. Start the paddle rotation at a specified speed (e.g., 50 RPM).[22]
-
Sampling : At predetermined time intervals (e.g., 15, 30, 45, 60 minutes), withdraw an aliquot of the medium from each vessel. Replace the withdrawn volume with fresh, pre-warmed medium if necessary.[22]
-
Analysis : Filter the samples and analyze the concentration of dissolved potassium-magnesium citrate using a validated analytical method (e.g., HPLC).[21]
-
Data Reporting : Plot the percentage of the labeled amount of drug dissolved against time to generate a dissolution profile.[21]
Analytical Methods for Assay
-
Citrate Content (HPLC) :
-
Mobile Phase : Prepare an aqueous mobile phase, such as 0.5% ammonium sodium phosphate, adjusted to an acidic pH (e.g., pH 3.0) with phosphoric acid.[23]
-
Column : Use a suitable reverse-phase column (e.g., C18).[23]
-
Detection : Set the UV detector to a low wavelength, typically around 210 nm.[9][23]
-
Quantification : Prepare a calibration curve using certified citric acid standards. Analyze the sample solution and quantify the citrate concentration based on the peak area relative to the calibration curve.[9]
-
-
Potassium and Magnesium Content (Flame Atomic Absorption Spectrometry - AAS) :
-
Sample Preparation : Accurately weigh and dissolve the sample in purified water to a known volume. Further dilutions may be necessary to bring the concentration within the linear range of the instrument.[13]
-
Instrument Setup : Use a hollow cathode lamp specific for potassium or magnesium. Set the instrument to the correct wavelength (e.g., 766.5 nm for K, 285.2 nm for Mg).[18][24]
-
Calibration : Generate a calibration curve using a series of standard solutions of known potassium or magnesium concentrations.[23]
-
Analysis : Aspirate the sample solution into the flame and measure its absorbance.[24]
-
Calculation : Determine the concentration of potassium and magnesium in the sample by comparing its absorbance to the calibration curve.[13]
-
Conclusion
The physicochemical properties of potassium-magnesium citrate, particularly its high aqueous solubility and hygroscopic nature, are fundamental to its formulation and therapeutic application. Its clinical benefit in preventing kidney stones is well-supported by its chemical action in the urinary tract. The experimental protocols detailed herein provide a robust framework for the comprehensive characterization of this compound, ensuring quality, consistency, and efficacy for researchers and drug development professionals. A thorough understanding and application of these principles are critical for the successful development and manufacturing of potassium-magnesium citrate-based products.
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